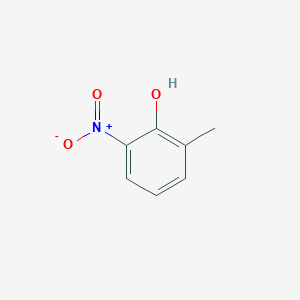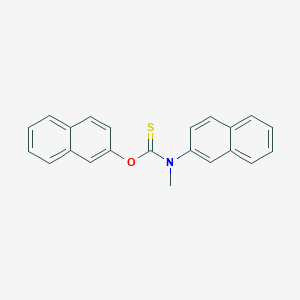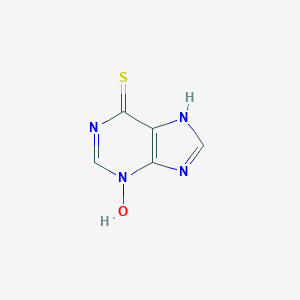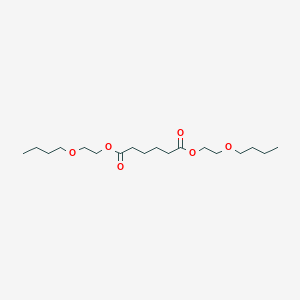
己二酸二(2-丁氧基乙酯)
描述
“Bis(2-butoxyethyl) adipate” is a synthetic, oily, colorless liquid . It is a derivative of adipic acid and is used as a plasticizer, lubricant, and/or solvent in a variety of products such as sealants, adhesives, coatings, and polymers. It is also used in polar elastomers, providing good low-temperature flexibility .
Molecular Structure Analysis
The linear formula of “Bis(2-butoxyethyl) adipate” is[-CH2CH2CO2(CH2CH2O)2(CH2)3CH3]2 . Its molecular weight is 434.56 . Chemical Reactions Analysis
Specific chemical reactions involving “Bis(2-butoxyethyl) adipate” are not detailed in the search results. As a plasticizer and lubricant, it is likely involved in reactions related to these applications .Physical And Chemical Properties Analysis
“Bis(2-butoxyethyl) adipate” is a clear liquid with a density of 1.01 g/mL at 25 °C . It has a boiling point of 217 °C and a melting point of -34 °C . Its refractive index is 1.448 .科学研究应用
Viscosity Modifier
“Bis(2-butoxyethyl) adipate” is known to be a viscosity modifier . It has a low odor and excellent stability in water . This makes it useful in applications where controlling the viscosity of a solution is important, such as in the production of paints, coatings, and adhesives.
Polymeric Matrix
This compound can be used as a polymeric matrix . In this context, it can serve as an alternative to hydrocarbon oils . This is particularly useful in the production of plastic materials and in certain pharmaceutical applications where a stable, non-reactive matrix is required.
Synthesis Material
“Bis(2-butoxyethyl) adipate” is often used in synthesis . It is available in various purities, including >97.0% (GC), making it a reliable starting material for the synthesis of other complex organic compounds .
Analytical Standard
This compound is also used as an analytical standard . Analytical standards are substances with a known concentration, which are used to calibrate analytical instruments and to evaluate the accuracy and precision of analytical methods.
Solvent
“Bis(2-butoxyethyl) adipate” is insoluble in water but soluble in acetone, ethanol, and toluene . This makes it a useful solvent in various chemical reactions and processes.
作用机制
Target of Action
Bis(2-butoxyethyl) adipate is primarily used as a plasticizer . Plasticizers are substances added to materials to increase their flexibility, transparency, durability, and longevity. They are primarily used to soften synthetic polymers.
Mode of Action
Bis(2-butoxyethyl) adipate, like other plasticizers, works by decreasing the attraction between polymer chains, making them more flexible. When added to a material, it helps the material to be molded and shaped without breaking or cracking, enhancing its flexibility and durability .
Result of Action
The primary result of Bis(2-butoxyethyl) adipate’s action is the increased flexibility and durability of materials to which it is added. It allows these materials to withstand more physical stress without breaking or cracking .
Action Environment
The efficacy and stability of Bis(2-butoxyethyl) adipate can be influenced by various environmental factors. For instance, exposure to high temperatures may cause the compound to leach out of materials. Additionally, the presence of other chemicals can influence its effectiveness as a plasticizer .
安全和危害
属性
IUPAC Name |
bis(2-butoxyethyl) hexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O6/c1-3-5-11-21-13-15-23-17(19)9-7-8-10-18(20)24-16-14-22-12-6-4-2/h3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTSDBYPAZEUOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC(=O)CCCCC(=O)OCCOCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2051712 | |
| Record name | Bis(2-butoxyethyl) adipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2051712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Hexanedioic acid, 1,6-bis(2-butoxyethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Bis(2-butoxyethyl) adipate | |
CAS RN |
141-18-4 | |
| Record name | Bis(2-butoxyethyl) adipate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexanedioic acid, 1,6-bis(2-butoxyethyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adipol BCA | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4813 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexanedioic acid, 1,6-bis(2-butoxyethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(2-butoxyethyl) adipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2051712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-butoxyethyl) adipate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.970 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Di(butoxyethyl) adipate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQT9MJU6BL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common applications of Bis(2-butoxyethyl) adipate?
A1: Bis(2-butoxyethyl) adipate is primarily used as a plasticizer, particularly in polyvinyl chloride (PVC) materials. [, ] It enhances the flexibility, elasticity, and workability of PVC by reducing the intermolecular forces between polymer chains. [] A specific application mentioned is its use in PVC thin films for food strapping. []
Q2: How does Bis(2-butoxyethyl) adipate impact the environment?
A2: One study assessed the impact of Bis(2-butoxyethyl) adipate on activated sludge, a key component of wastewater treatment plants. [] The research determined the compound's EC50 (3h) value, representing the concentration causing a 50% reduction in respiration rate, to be 0.0841 g/L. [] This suggests that Bis(2-butoxyethyl) adipate can negatively impact the efficiency of biological wastewater treatment processes at certain concentrations.
Q3: Can Bis(2-butoxyethyl) adipate migrate from food packaging materials?
A3: Research indicates that Bis(2-butoxyethyl) adipate can migrate from PVC thin films used for food strapping into a simulant oil. [] This migration raises concerns about potential human exposure to the compound through contact with packaged food. The study utilized gas chromatography-mass spectrometry to quantify the migration levels. []
Q4: Are there methods to determine the presence of Bis(2-butoxyethyl) adipate in biological samples?
A4: Yes, a gas chromatography-mass spectrometry method was developed and validated for the simultaneous determination of various phthalates and adipates, including Bis(2-butoxyethyl) adipate, in human serum. [] This method utilizes solid-phase extraction for sample preparation and achieves a limit of detection in the ng/mL range. [] This demonstrates the ability to measure exposure levels and conduct human biomonitoring studies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Sodium;2-[(2-aminoacetyl)amino]acetate](/img/structure/B87158.png)
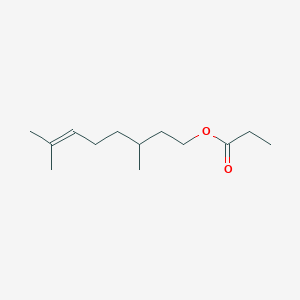
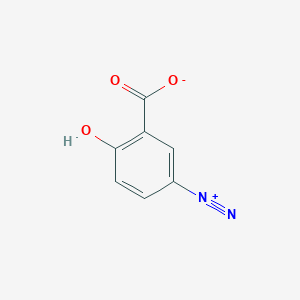
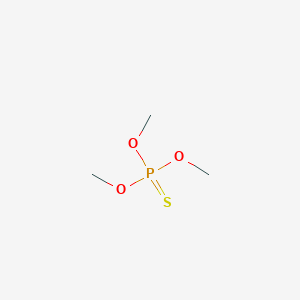

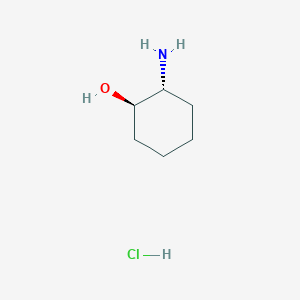
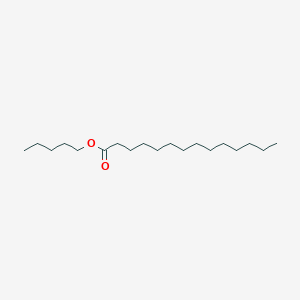
![Bicyclo[2.1.0]pentane](/img/structure/B87172.png)

